
4-Isopropyl-5-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-5-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an isopropyl group at the 4th position and a methyl group at the 5th position of the pyrimidine ring, along with an amine group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-5-methylpyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 5-acetyl-4-aminopyrimidines, acylation followed by cyclization using ammonium acetate can yield the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free methods and efficient catalysts can enhance the production process, making it more cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropyl-5-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Aplicaciones Científicas De Investigación
4-Isopropyl-5-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity .
Comparación Con Compuestos Similares
- 5-Methylpyrimidin-2-amine
- 4-Aminopyrimidine
- 2-Aminopyrimidine
Comparison: Compared to these similar compounds, 4-Isopropyl-5-methylpyrimidin-2-amine is unique due to the presence of both isopropyl and methyl groups on the pyrimidine ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
35733-55-2 |
|---|---|
Fórmula molecular |
C8H13N3 |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
5-methyl-4-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-5(2)7-6(3)4-10-8(9)11-7/h4-5H,1-3H3,(H2,9,10,11) |
Clave InChI |
ICFVTTGVYSTCBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B13097384.png)
![4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13097388.png)
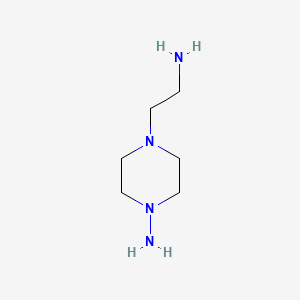
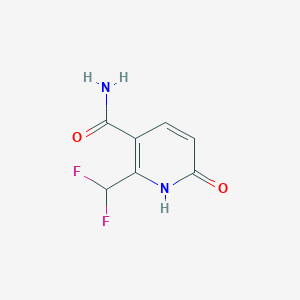
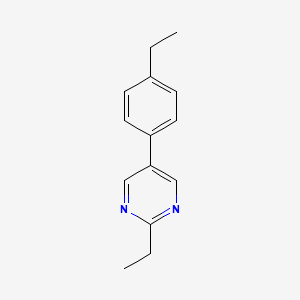

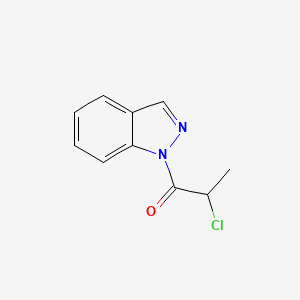
![4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097434.png)
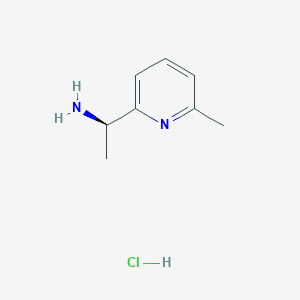

![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
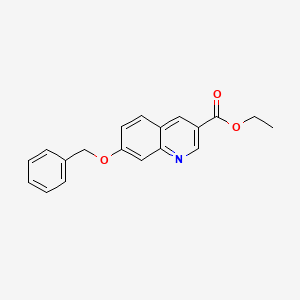
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
